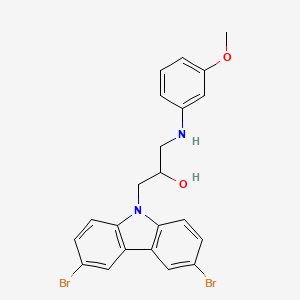

P7C3-OMe

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

P7C3-OMeは、有意な神経保護および神経新生特性を持つことが示されており、アルツハイマー病などの神経変性疾患の治療のための有望な候補となっています .

合成方法

This compoundの合成にはいくつかの工程が含まれます。

準備方法

The synthesis of P7C3-OMe involves several steps:

Synthesis of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole: This is achieved by adding powdered potassium hydroxide to a solution of 3,6-dibromocarbazole in dimethylformamide at ambient temperature. Epibromohydrin is then added, and the reaction is stirred overnight.

Formation of this compound: The intermediate product is reacted with m-anisidine in the presence of bismuth(III) chloride in cyclohexane at reflux temperature.

化学反応の分析

P7C3-OMeは、次のようなさまざまな化学反応を起こします。

酸化: 特定の条件下で酸化され、さまざまな酸化生成物を形成します。

還元: 還元反応を実行して、化合物に存在する官能基を変性させることができます。

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための求核剤などがあります。形成される主な生成物は、使用される特定の反応条件と試薬によって異なります。

科学研究への応用

This compoundは、幅広い科学研究の応用範囲を持っています。

科学的研究の応用

P7C3-OMe has a wide range of scientific research applications:

Neuroprotection: It has been shown to protect neurons from apoptosis, making it a potential treatment for neurodegenerative diseases.

Neurogenesis: The compound promotes the formation of new neurons, which is beneficial for conditions like Alzheimer’s disease.

Cancer Research: This compound has been found to regulate aerobic glycolysis in glioma cells by targeting phosphoglycerate kinase 1, inhibiting the malignant growth of glioma.

Traumatic Brain Injury: It has been applied in the treatment of traumatic brain injury, showing efficacy in mitigating disease progression and reversing chronic neurodegeneration.

作用機序

P7C3-OMeの作用機序には、ニコチンアミドホスホリボシル転移酵素の活性化が含まれ、これはニコチンアミドをニコチンアミドアデニンジヌクレオチドに変換する律速酵素です。この酵素を活性化することで、this compoundは細胞内ニコチンアミドアデニンジヌクレオチドのレベルを高め、これは細胞エネルギー代謝と神経保護に不可欠です .

類似化合物の比較

This compoundは、神経保護特性を持つ一連の化合物の1つです。類似の化合物には次のようなものがあります。

P7C3: 神経保護効果が同様の親化合物です。

P7C3-A20: P7C3のより強力なフッ素化アナログです。

P7C3-S243: 薬理学的機能が向上した別の誘導体です.

類似化合物との比較

P7C3-OMe is part of a series of compounds with neuroprotective properties. Similar compounds include:

P7C3: The parent compound with similar neuroprotective effects.

P7C3-A20: A more potent fluorinated analogue of P7C3.

P7C3-S243: Another derivative with enhanced pharmacological functions.

This compound is unique due to its methoxy substitution, which enhances its neuroprotective and proneurogenic activities compared to its analogues .

生物活性

P7C3-OMe is a member of the P7C3 class of aminopropyl carbazole compounds, recognized for its neuroprotective and pro-neurogenic properties. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Overview of this compound

This compound is an enantiomer of P7C3, which has been shown to enhance neurogenesis and protect neurons from apoptosis. The compound is orally bioavailable and crosses the blood-brain barrier, making it a promising candidate for treating neurodegenerative diseases. Studies indicate that it acts primarily through the activation of nicotinamide phosphoribosyltransferase (NAMPT), which is crucial for NAD synthesis, thereby promoting neuronal survival under stress conditions.

This compound functions by increasing NAD levels through NAMPT-mediated salvage pathways. This mechanism is particularly significant in contexts where cellular NAD levels are depleted, such as during doxorubicin treatment, which induces toxicity in neuronal cells. The compound's ability to enhance NAMPT activity correlates with its protective effects against various neurotoxic agents.

Key Findings on Mechanism

- Neuroprotection : this compound protects newborn neurons from apoptosis in vivo, as demonstrated in rodent models .

- NAD Restoration : It restores intracellular NAD levels in cells subjected to doxorubicin-induced toxicity .

- Enantiomer Activity : The R-enantiomer of this compound exhibits significantly greater neurogenic activity compared to the S-enantiomer .

In Vivo Studies

Research has confirmed that this compound enhances neurogenesis in various models of neurodegeneration:

In Vitro Studies

This compound has been tested against various toxic agents to evaluate its protective capabilities:

Case Studies

- Neurodegenerative Diseases : In rodent models of Alzheimer's and ALS, administration of this compound resulted in improved cognitive function and neuronal survival.

- Bone Health : A study demonstrated that this compound mitigated radiation-induced bone loss by regulating osteoclast differentiation, showcasing its dual role in neuroprotection and bone remodeling .

特性

分子式 |

C22H20Br2N2O2 |

|---|---|

分子量 |

504.2 g/mol |

IUPAC名 |

1-(3,6-dibromocarbazol-9-yl)-3-(3-methoxyanilino)propan-2-ol |

InChI |

InChI=1S/C22H20Br2N2O2/c1-28-18-4-2-3-16(11-18)25-12-17(27)13-26-21-7-5-14(23)9-19(21)20-10-15(24)6-8-22(20)26/h2-11,17,25,27H,12-13H2,1H3 |

InChIキー |

LEICNUMXFWNCSJ-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O |

正規SMILES |

COC1=CC=CC(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。